

# In-Depth Technical Guide: Anticancer Agent Etoposide (VP-16-213)

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## Compound of Interest

Compound Name: Anticancer agent 213

Cat. No.: B15583544

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## Introduction

Etoposide, also known by its developmental code VP-16-213, is a potent semi-synthetic derivative of podophyllotoxin, a naturally occurring toxin found in the American Mayapple (*Podophyllum peltatum*)[1]. It is a widely utilized chemotherapeutic agent in the treatment of a variety of malignancies, including testicular cancer, lung cancer, lymphomas, and leukemias[1]. Etoposide's primary mechanism of action involves the inhibition of DNA topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription. By stabilizing the transient complex between topoisomerase II and DNA, etoposide induces double-strand breaks, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells[1][2]. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for Etoposide.

## Chemical Structure and Properties

Etoposide is a glycosidic derivative of podophyllotoxin, characterized by a complex tetracyclic lignan structure.

Chemical Structure:

### Table 1: Chemical and Physical Properties of Etoposide

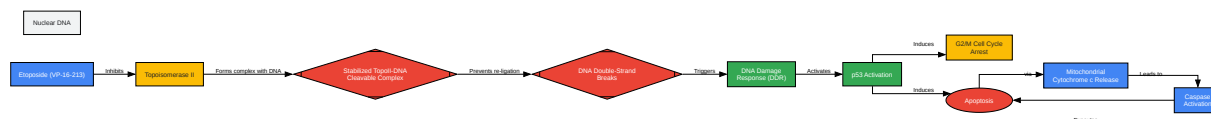
Property	Value	Reference
IUPAC Name	(5R,5aR,8aR,9S)-5-(4-hydroxy-3,5-dimethoxyphenyl)-9-(((2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][3][4]dioxin-6-yl)oxy)-5,8,8a,9-tetrahydro-5aH-furo[3',4':6,7]naphtho[2,3-d][3][4]dioxol-6(5aH)-one	PubChem
Synonyms	VP-16, VP-16-213, NSC-141540	PubChem
CAS Number	33419-42-0	PubChem
Molecular Formula	C29H32O13	[1]
Molecular Weight	588.56 g/mol	[1]
Appearance	White to yellow-brown crystalline powder	[1]
Melting Point	236-251 °C	
Solubility	Very soluble in methanol and chloroform; slightly soluble in ethanol; sparingly soluble in water.	
pKa	9.8	

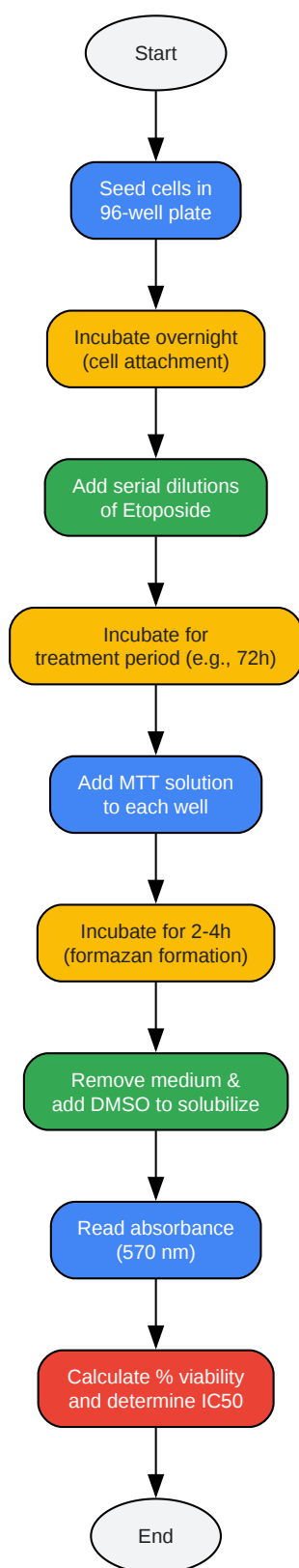
## Mechanism of Action and Signaling Pathways

Etoposide exerts its cytotoxic effects by targeting DNA topoisomerase II. The enzyme's normal function involves creating transient double-strand breaks in DNA to relieve torsional stress during replication and transcription, followed by re-ligation of the DNA strands[1]. Etoposide interferes with this process by stabilizing the covalent intermediate, known as the cleavable

complex, where topoisomerase II is bound to the 5' ends of the broken DNA[5]. This prevents the re-ligation step, leading to an accumulation of persistent double-strand DNA breaks[1].

The presence of these DNA breaks triggers a cellular DNA damage response (DDR). This response activates a cascade of signaling pathways, a key one being the p53 pathway[6]. The tumor suppressor protein p53 is activated and accumulates in the cell, where it functions as a transcription factor for genes involved in cell cycle arrest, primarily at the G2/M phase, and apoptosis[3][6]. The cell cycle arrest provides an opportunity for DNA repair; however, if the damage is too extensive, the apoptotic pathway is initiated[3]. Etoposide-induced apoptosis proceeds through the mitochondrial (intrinsic) pathway, involving the release of cytochrome c, which in turn activates a caspase cascade, ultimately leading to programmed cell death[4][7].





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